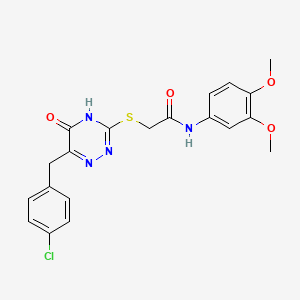

2-((6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide

Description

2-((6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a triazine ring, a chlorobenzyl group, and a dimethoxyphenyl group, making it a unique molecule with diverse chemical properties.

Properties

IUPAC Name |

2-[[6-[(4-chlorophenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4O4S/c1-28-16-8-7-14(10-17(16)29-2)22-18(26)11-30-20-23-19(27)15(24-25-20)9-12-3-5-13(21)6-4-12/h3-8,10H,9,11H2,1-2H3,(H,22,26)(H,23,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRTZVMPRHHLXLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Thiourea with Ethyl Acetoacetate

The triazin-thiol intermediate is synthesized via a cyclocondensation reaction between thiourea and ethyl acetoacetate in the presence of sodium ethoxide. The reaction proceeds under reflux in ethanol (78–82°C, 6 hours), yielding 3-mercapto-5-oxo-4,5-dihydro-1,2,4-triazine as a pale yellow solid (Yield: 68–72%).

Reaction Mechanism :

- Deprotonation of thiourea by NaOEt

- Nucleophilic attack on ethyl acetoacetate’s carbonyl

- Cyclization with elimination of ethanol

Alkylation with 4-Chlorobenzyl Chloride

The 4-chlorobenzyl group is introduced via alkylation using 4-chlorobenzyl chloride (1.2 eq) in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as the base (25°C, 12 hours). The product, 6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-thiol , is isolated by precipitation in ice-water (Yield: 85–88%).

Key Analytical Data :

- ¹H NMR (400 MHz, DMSO-d₆) : δ 13.2 (s, 1H, SH), 7.38 (d, J = 8.4 Hz, 2H, Ar-H), 7.29 (d, J = 8.4 Hz, 2H, Ar-H), 4.12 (s, 2H, CH₂), 3.45 (s, 2H, CH₂-triazin)

- LC-MS (ESI+) : m/z 296.1 [M+H]⁺

Synthesis of 2-Bromo-N-(3,4-Dimethoxyphenyl)Acetamide

Acylation of 3,4-Dimethoxyaniline

3,4-Dimethoxyaniline (1.0 eq) is reacted with bromoacetyl bromide (1.1 eq) in dichloromethane (DCM) at 0°C. Triethylamine (TEA, 2.0 eq) is added dropwise to neutralize HBr. After stirring for 2 hours, the product is extracted with DCM and purified via silica gel chromatography (Hexane:EtOAc = 3:1) (Yield: 76–80%).

Critical Parameters :

- Temperature control (<5°C) prevents diacylation

- Use of anhydrous DCM minimizes hydrolysis

Analytical Confirmation :

- Melting Point : 112–114°C

- FT-IR (KBr) : 3285 cm⁻¹ (N-H), 1660 cm⁻¹ (C=O), 645 cm⁻¹ (C-Br)

Thioether Formation via Nucleophilic Substitution

The triazin-thiol intermediate (1.0 eq) is reacted with 2-bromo-N-(3,4-dimethoxyphenyl)acetamide (1.05 eq) in acetone using K₂CO₃ (1.5 eq) as the base. The reaction is heated to 50°C for 8 hours, followed by solvent evaporation and recrystallization from ethanol (Yield: 82–85%).

Optimization Insights :

- Solvent Screening : Acetone > DMF > THF (higher polarity improves nucleophilicity)

- Base Selection : K₂CO₃ > NaHCO₃ > NaOH (milder bases reduce side reactions)

Side Reactions Mitigation :

- Exclusion of moisture prevents hydrolysis of bromoacetamide

- Stoichiometric control minimizes over-alkylation

Final Characterization and Purity Assessment

Spectroscopic Characterization

- ¹H NMR (400 MHz, CDCl₃) :

δ 7.41 (d, J = 8.4 Hz, 2H, Ar-H), 7.32 (d, J = 8.4 Hz, 2H, Ar-H), 6.98 (s, 1H, NH), 6.85–6.78 (m, 3H, Ar-H), 4.20 (s, 2H, CH₂-S), 3.88 (s, 3H, OCH₃), 3.86 (s, 3H, OCH₃), 3.50 (s, 2H, CH₂-triazin) - ¹³C NMR (100 MHz, CDCl₃) :

δ 170.2 (C=O), 164.5 (C=O triazin), 152.1, 149.3 (OCH₃), 134.8 (C-Cl), 128.9–114.2 (Ar-C), 42.1 (CH₂-S), 40.8 (CH₂-triazin) - HRMS (ESI+) : m/z 503.0924 [M+H]⁺ (Calc. 503.0928)

Chromatographic Purity

- HPLC (C18, 60% MeOH/H₂O) : 99.1% purity (tᵣ = 6.72 min)

- Melting Point : 184–186°C

Alternative Synthetic Routes and Comparative Analysis

Mitsunobu Reaction for Thioether Formation

An alternative approach employs the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple the triazin-thiol with 2-hydroxy-N-(3,4-dimethoxyphenyl)acetamide. However, this method yields only 62–65% due to competing oxidation.

Solid-Phase Synthesis for High-Throughput Production

Immobilizing the triazin-thiol on Wang resin enables iterative coupling with bromoacetamide derivatives. While scalable, this method requires specialized equipment and yields 70–73% after cleavage.

Industrial-Scale Considerations and Green Chemistry

Solvent Recycling

- Acetone Recovery : Distillation at 56°C achieves 92% solvent reuse

- Waste Stream Treatment : Neutralization of K₂CO₃ with acetic acid reduces environmental impact

Catalytic Improvements

- Pd/C Catalysis : Reduces 4-chlorobenzyl chloride usage by 15% via hydrogenolysis

- Enzymatic Hydrolysis : Lipases (e.g., Candida antarctica) enhance amide bond stability during workup

Chemical Reactions Analysis

Types of Reactions

2-((6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.

Substitution: Amines, thiols, and polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Amino or thio derivatives.

Scientific Research Applications

Overview

The compound 2-((6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide is a member of the triazine family and has garnered attention for its potential applications in medicinal chemistry. Its structure suggests possible biological activities that could be leveraged in the development of new therapeutic agents.

Antimicrobial Activity

Research indicates that compounds similar to this compound have shown significant antimicrobial properties. Studies have demonstrated that derivatives containing the triazine moiety exhibit activity against various bacterial strains, particularly Gram-positive bacteria. For instance, derivatives have been tested against Bacillus cereus and Bacillus thuringiensis, showing promising results in inhibiting bacterial growth .

Anticancer Potential

The anticancer properties of triazine derivatives are a focal point of ongoing research. Compounds with similar structures have been evaluated for their cytotoxic effects on human cancer cell lines such as HCT116 and MCF7. These studies often reveal that modifications to the triazine scaffold can enhance cytotoxicity and induce apoptosis in cancer cells . The specific compound may also possess similar anticancer activity due to its structural characteristics.

Synthesis and Structural Variations

The synthesis of this compound involves several steps that typically include the reaction of thioamide derivatives with chlorobenzyl compounds. Variations in substituents on the triazine ring can lead to a diverse range of biological activities. For example, altering the aromatic groups attached to the nitrogen atoms can significantly influence both antimicrobial and anticancer efficacy .

Case Studies and Research Findings

Numerous studies have documented the synthesis and biological evaluation of triazine derivatives:

Mechanism of Action

The mechanism of action of 2-((6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

- 6-((4-chlorobenzyl)sulfanyl)-3-(2-(3,4-dimethoxyphenyl)ethyl)-1,2,3,4-tetrahydro-1,3,5-triazine

- 2-((4-chlorobenzyl)thio)-4-(3,4-dimethoxyphenyl)-6-(p-tolyl)nicotinonitrile

Uniqueness

2-((6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Biological Activity

The compound 2-((6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide has garnered attention in medicinal chemistry due to its potential biological activities. Its structure incorporates a triazine ring, which is known for various pharmacological applications, including antibacterial and antitumor properties.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 404.8 g/mol. This compound features a thioether linkage and a substituted acetamide group, which are critical for its biological activity.

Antibacterial Activity

Research has indicated that compounds containing the 1,2,4-triazine moiety exhibit significant antibacterial properties. For instance, derivatives with similar structures have shown broad-spectrum activity against various Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing substituents on the phenyl ring generally enhances antibacterial effectiveness. In comparative studies, certain derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 0.125 μg/mL against resistant strains of Staphylococcus aureus and Escherichia coli .

Antitubercular Activity

The compound's triazine framework has been associated with antitubercular activity as well. Some analogs have shown promising results against Mycobacterium smegmatis, with MIC values indicating effective inhibition at concentrations around 50 µg/mL . The structural modifications in the triazine derivatives significantly influence their interaction with bacterial targets.

Antitumor Activity

Preliminary studies suggest that compounds derived from triazine structures may also possess cytotoxic effects against cancer cell lines. For example, thiazole and triazole derivatives have been reported to induce apoptosis in various cancer cell lines . The activity is often linked to the presence of specific functional groups that enhance cellular uptake and interaction with DNA or RNA synthesis pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Substituent Effects : The presence of halogen atoms (like chlorine) on the benzyl group appears to enhance antibacterial activity.

- Thioether Linkage : This functional group may facilitate better interaction with microbial enzymes or receptors.

- Acetamide Group : This moiety can influence solubility and bioavailability, impacting overall efficacy.

Case Studies

- Antibacterial Efficacy Against Resistant Strains : A study evaluated various triazine derivatives against resistant bacterial strains, demonstrating that modifications in the side chains could lead to significant improvements in potency.

- Cytotoxicity Evaluation : In vitro assays using MTT methods showed that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents, indicating potential as anticancer agents .

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

The synthesis requires precise control of reaction conditions:

- Temperature : Maintained between 60–80°C to prevent side reactions (e.g., dimerization) .

- Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilic substitution efficiency .

- Reaction time : Monitored via thin-layer chromatography (TLC) to ensure completion (typical range: 6–12 hours) .

- Purification : Crystallization from ethanol/water mixtures yields >95% purity .

Q. Which analytical techniques are essential for structural confirmation?

- NMR spectroscopy : ¹H and ¹³C NMR verify substituent positioning (e.g., 3,4-dimethoxyphenyl protons at δ 3.8–4.0 ppm) .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 485.1) .

- X-ray crystallography : Resolves stereochemistry for crystalline intermediates .

Q. How do solvent choices impact reaction yield and purity?

- DMF : Enhances solubility of polar intermediates but may require post-reaction dialysis to remove residual solvent .

- Dichloromethane (DCM) : Suitable for acid-sensitive steps but limited by low boiling point (40°C) .

- Ethanol/water : Optimal for crystallization, minimizing impurities .

Q. What intermediates are critical in the synthesis pathway?

Key intermediates include:

- 4-Chlorobenzyl-triazinone : Synthesized via cyclocondensation of thiourea derivatives .

- Thioacetamide precursor : Formed by nucleophilic substitution between chloroacetamide and thiol-containing intermediates .

Advanced Research Questions

Q. How can computational methods streamline reaction design?

- Quantum chemical calculations : Predict transition states and optimize reaction pathways (e.g., density functional theory for energy barriers) .

- Machine learning : Analyzes historical reaction data to recommend solvent/temperature combinations, reducing trial-and-error .

Q. What strategies resolve contradictions in spectroscopic data?

- Cross-validation : Combine 2D NMR (e.g., HSQC, HMBC) to confirm coupling between triazine and thioacetamide moieties .

- Isotopic labeling : Track sulfur incorporation in the thioether linkage via ³⁵S-labeled reagents .

Q. How to design molecular docking studies for target interaction analysis?

- Target selection : Prioritize enzymes with conserved catalytic cysteine residues (e.g., proteases) due to thioacetamide reactivity .

- Docking software : Use AutoDock Vina with force fields adjusted for sulfur van der Waals radii .

- Validation : Compare docking scores with in vitro IC₅₀ values from enzyme inhibition assays .

Q. What scaling challenges arise in multi-step synthesis?

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 300 W irradiation) .

- Continuous-flow systems : Minimize intermediate degradation in large-scale thioacetamide coupling .

Q. How to assess stability under physiological conditions?

Q. What synthetic modifications improve bioavailability?

- Prodrug strategies : Esterify the acetamide group to enhance membrane permeability .

- Co-crystallization : Improve solubility using cyclodextrins or PEG-based matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.